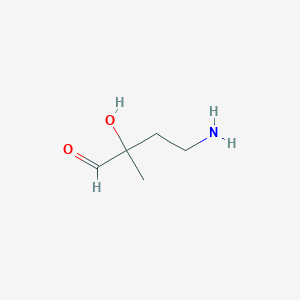![molecular formula C6H4FN3O2S B13212930 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride](/img/structure/B13212930.png)
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyrimidine ring, with a sulfonyl fluoride group attached at the 5-position. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst can yield pyrrolo[2,3-d]pyrimidines . Further functionalization with sulfonyl fluoride groups can be achieved using reagents such as sulfur tetrafluoride or related fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols under mild conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Copper catalysts, palladium catalysts
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of p21-activated kinase 4 (PAK4), a protein involved in cell growth and survival . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways. This can lead to the suppression of cancer cell proliferation and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride include:
- 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride
- 2-Amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
What sets this compound apart from its analogs is the presence of the sulfonyl fluoride group, which imparts unique reactivity and biological activity. This functional group allows for selective interactions with biological targets and can be used to design inhibitors with high specificity and potency.
Properties
Molecular Formula |
C6H4FN3O2S |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride |
InChI |
InChI=1S/C6H4FN3O2S/c7-13(11,12)5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) |
InChI Key |
LGQRMFWMZSCPHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Aminoethyl)(methyl)amino]butan-2-ol](/img/structure/B13212847.png)
![1-[(Benzyloxy)carbonyl]-5-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13212848.png)
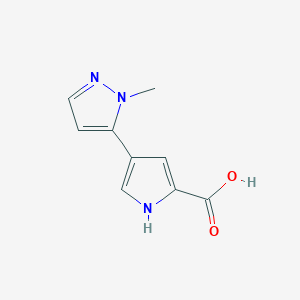

![Methyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13212865.png)
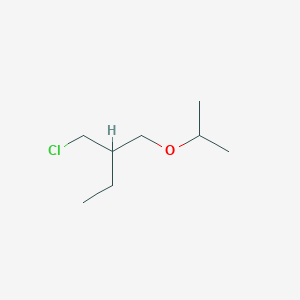
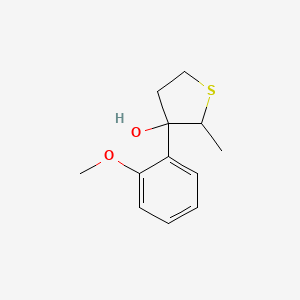



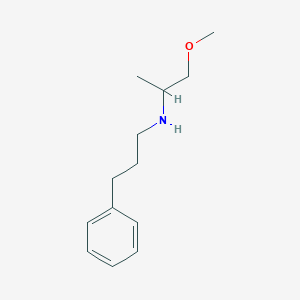
![4-Amino-1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13212925.png)

